(S)-3-(aminomethyl)-1-methylpiperazine-2,5-dione
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Overview
Description
(S)-3-(aminomethyl)-1-methylpiperazine-2,5-dione is a chiral compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(aminomethyl)-1-methylpiperazine-2,5-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-substituted amino acids with suitable reagents can lead to the formation of the desired piperazine derivative. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure high yield and enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield. The process may also involve purification steps such as crystallization and chromatography to obtain the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(aminomethyl)-1-methylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-3-(aminomethyl)-1-methylpiperazine-2,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-(aminomethyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(aminomethyl)-1-methylpiperazine-2,5-dione: shares structural similarities with other piperazine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its chiral nature and specific functional groups, which confer distinct chemical and biological properties. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and drug development.
Properties
Molecular Formula |
C6H11N3O2 |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
(3S)-3-(aminomethyl)-1-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C6H11N3O2/c1-9-3-5(10)8-4(2-7)6(9)11/h4H,2-3,7H2,1H3,(H,8,10)/t4-/m0/s1 |
InChI Key |
CFHNDSNQIQPAAR-BYPYZUCNSA-N |
Isomeric SMILES |
CN1CC(=O)N[C@H](C1=O)CN |
Canonical SMILES |
CN1CC(=O)NC(C1=O)CN |
Origin of Product |
United States |
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